
2-Chlorododecanoic acid, chloromethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group, and one of the hydrogen atoms in the dodecane chain is replaced by a chlorine atom. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorododecanoic acid, chloromethyl ester can be achieved through the esterification of 2-Chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorododecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a strong acid such as hydrochloric acid (HCl) in the presence of water.
Basic Hydrolysis: Involves heating the ester with a strong base such as sodium hydroxide (NaOH) in the presence of water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react with the chloromethyl group under mild to moderate conditions.
Major Products Formed
Hydrolysis: Yields 2-Chlorododecanoic acid and chloromethyl alcohol.
Substitution: Yields various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chlorododecanoic acid, chloromethyl ester involves its reactivity as an ester and the presence of the chloromethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorododecanoic acid: Similar structure but lacks the ester group.
Chloromethyl esters of other fatty acids: Similar reactivity but differ in the length of the carbon chain and the position of the chlorine atom.
Uniqueness
2-Chlorododecanoic acid, chloromethyl ester is unique due to the presence of both the chloromethyl group and the ester functionality, which allows it to participate in a wide range of chemical reactions. Its specific structure and reactivity make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
80418-98-0 |
|---|---|
Molekularformel |
C13H24Cl2O2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
chloromethyl 2-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-12(15)13(16)17-11-14/h12H,2-11H2,1H3 |
InChI-Schlüssel |
SBSPUQUQGPCHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
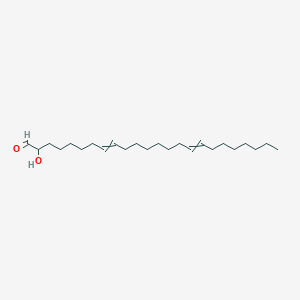

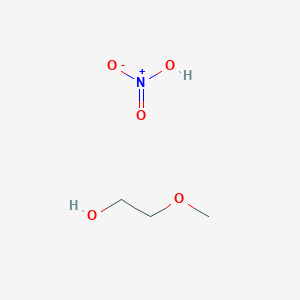
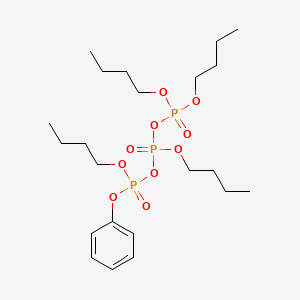
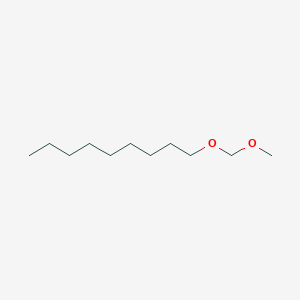
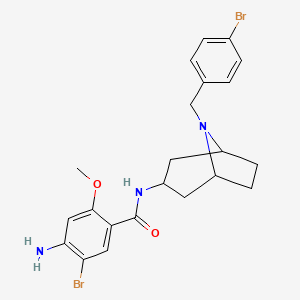


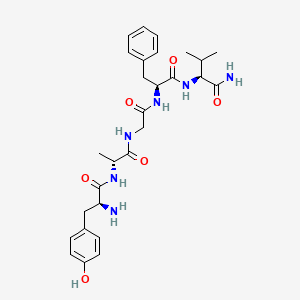
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
